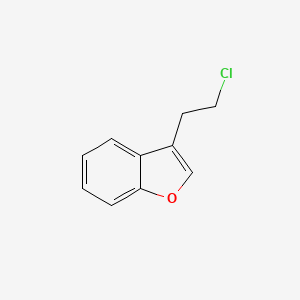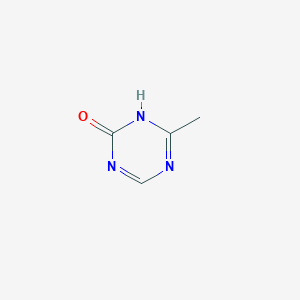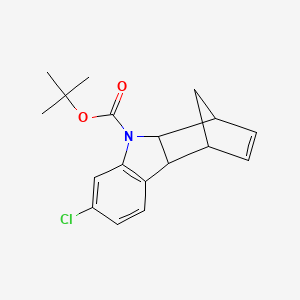
3-(2-Chloroethyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethyl)benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the third position of the benzofuran ring.
Vorbereitungsmethoden
The synthesis of 3-(2-Chloroethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-chloroethyl)phenol using a hypervalent iodine compound as an oxidizing agent . This reaction typically requires the presence of a base such as triethylamine and a catalyst like phenyl iodosodiacetate. The reaction conditions are generally mild, and the yield of the desired product is relatively high.
In industrial settings, the production of this compound may involve more scalable methods, such as the Suzuki–Miyaura coupling reaction. This reaction utilizes boron reagents and palladium catalysts to form carbon-carbon bonds, allowing for the efficient synthesis of benzofuran derivatives .
Analyse Chemischer Reaktionen
3-(2-Chloroethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran-2-ones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethyl)benzofuran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. For example, it may inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular functions and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
3-(2-Chloroethyl)benzofuran can be compared with other benzofuran derivatives, such as:
3-(2-Bromoethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.
3-(2-Hydroxyethyl)benzofuran: The presence of a hydroxyl group instead of a chlorine atom can significantly alter the compound’s chemical properties and biological effects.
3-(2-Methoxyethyl)benzofuran:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H9ClO |
|---|---|
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
GSPULIHDWOYVEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CO2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)

![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

